Hydroxypyrimidine
Hydroxypyrimidines are a class of heterocyclic compounds characterized by the presence of a pyrimidine ring with at least one hydroxyl (-OH) group attached. These molecules exhibit diverse biological activities and have found extensive applications in pharmaceuticals and agrochemicals. The unique structure of hydroxypyrimidines allows them to interact effectively with various biomolecules, such as proteins, nucleic acids, and enzymes, making them valuable tools for drug discovery.
These compounds often display potent antimicrobial, antiviral, and anticancer properties due to their ability to modulate multiple cellular processes. Hydroxypyrimidines can serve as precursors for the synthesis of more complex bioactive molecules, offering a versatile platform for medicinal chemistry. Additionally, they are used in agricultural chemicals for controlling pests and diseases, leveraging their selective toxicity towards target organisms.
In summary, hydroxypyrimidines represent an important category of heterocycles with significant potential for both therapeutic and industrial applications.

Struktur | Chemischer Name | CAS | MF |
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5-Hydroxy-2-(3-fluorophenyl)pyrimidine | 1260862-62-1 | C10H7FN2O |
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2,5-Diamino-4,6-dihydroxy pyrimidine | 40769-69-5 | C4H6N4O2 |
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2-Mercaptopyrimidine-4,6-diol | 956086-95-6 | C4H4N2O2S |
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5-Methylcytosine | 554-01-8 | C5H7N3O |
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6-(2-methylprop-1-en-1-yl)pyrimidine-2,4(1H,3H)-dione | 2098013-15-9 | C8H10N2O2 |
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6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one | 90345-37-2 | C7H10N2O2 |
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4(3H)-Pyrimidinone, 2-amino-6-hydroxy-5-methoxy- | 98142-98-4 | C5H7N3O3 |
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2-(Fluoromethyl)pyrimidin-5-ol | 1391733-75-7 | C5H5FN2O |
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5-(Hydroxymethyl)cytosine | 1123-95-1 | C5H7N3O2 |
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4-methylpyrimidin-5-ol | 101257-87-8 | C5H6N2O |
Verwandte Literatur
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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